N-[3-(benzyloxy)pyridin-2-yl]-2-methoxybenzamide
Description
Properties
IUPAC Name |
2-methoxy-N-(3-phenylmethoxypyridin-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3/c1-24-17-11-6-5-10-16(17)20(23)22-19-18(12-7-13-21-19)25-14-15-8-3-2-4-9-15/h2-13H,14H2,1H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKVHKPLLAWBAIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=C(C=CC=N2)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(benzyloxy)pyridin-2-yl]-2-methoxybenzamide typically involves the following steps:
Formation of the Benzyloxy Group: The benzyloxy group can be introduced to the pyridine ring through a nucleophilic substitution reaction. This involves reacting 3-chloropyridine with benzyl alcohol in the presence of a base such as potassium carbonate.
Coupling with Methoxybenzamide: The intermediate product is then coupled with 2-methoxybenzoyl chloride in the presence of a base like triethylamine to form the final compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety, potentially converting it to an amine.
Substitution: The pyridine ring can participate in various substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like N-bromosuccinimide or nitrating agents like nitric acid.
Major Products:
Oxidation: Benzaldehyde derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated pyridine derivatives.
Scientific Research Applications
Anticancer Properties
N-[3-(benzyloxy)pyridin-2-yl]-2-methoxybenzamide has shown potential as an anticancer agent. Research indicates that derivatives of benzamide, including this compound, can inhibit the growth of cancer cells by targeting specific pathways involved in cell proliferation and survival.
Case Study:
In a study examining various benzamide derivatives, it was found that compounds with similar structural features to this compound exhibited significant cytotoxic effects against different cancer cell lines, including colorectal carcinoma (HCT116). The IC50 values for some derivatives were reported as low as 4.53 µM, indicating potent anticancer activity compared to standard chemotherapeutics like 5-Fluorouracil (IC50 = 9.99 µM) .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HCT116 | 4.53 |
| 5-Fluorouracil | HCT116 | 9.99 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have demonstrated that benzamide derivatives can exhibit significant antibacterial and antifungal activities.
Case Study:
In a comparative study of synthesized benzamide derivatives, several compounds exhibited minimum inhibitory concentrations (MIC) against Gram-positive and Gram-negative bacteria. For instance, one derivative showed an MIC of 1.27 µM against Bacillus subtilis, indicating strong antibacterial activity .
| Compound | Bacterial Strain | MIC (µM) |
|---|---|---|
| This compound | Bacillus subtilis | 1.27 |
| This compound | Escherichia coli | 5.08 |
Histone Deacetylase Inhibition
Recent studies have indicated that this compound may act as a histone deacetylase (HDAC) inhibitor. HDACs play a crucial role in regulating gene expression and are implicated in cancer progression.
Case Study:
A series of benzamide derivatives were synthesized and tested for their HDAC inhibitory activity. The findings suggest that compounds with similar structures to this compound can effectively inhibit HDAC activity, leading to increased acetylation of histones and subsequent modulation of gene expression involved in cancer cell growth .
Mechanism of Action
The mechanism of action of N-[3-(benzyloxy)pyridin-2-yl]-2-methoxybenzamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Physicochemical Properties
The table below highlights key structural and physicochemical differences between the target compound and its analogues:
Table 1: Structural and Physicochemical Comparison
*LogP values estimated using fragment-based methods.
Key Observations :
- The 2-methoxy position on the benzamide (target compound) may favor hydrogen bonding with target proteins compared to the 3-methoxy isomer in .
- GSK1904529A , a clinical-stage IGF-1R inhibitor, demonstrates how additional substituents (e.g., fluorophenyl, sulfonylpiperazine) significantly enhance potency (Ki = 1.6 nM) but reduce solubility.
Pyridyl Benzamides in Drug Discovery
- QSAR Insights: A study on pyridyl benzamides for human African trypanosomiasis (HAT) identified electron-donating groups (e.g., methoxy) as critical for activity.
- Heterocyclic Modifications : Compounds like GSK1904529A incorporate imidazo[1,2-a]pyridine and pyrimidine rings, which enhance kinase selectivity and potency. The target compound’s simpler structure may lack such specificity but could offer advantages in synthetic accessibility.
Stability and Degradation
- Forced Degradation Studies : Analogues such as (S)-4-(3-(1-acetylpyrrolidin-2-yl)imidazo[1,5-a]pyrazin-1-yl)-N-(pyridin-2-yl)benzamide undergo hydrolysis at the benzamide linkage under acidic conditions. The target compound’s benzyloxy group may similarly confer susceptibility to oxidative or hydrolytic degradation.
Biological Activity
N-[3-(benzyloxy)pyridin-2-yl]-2-methoxybenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antiproliferative effects, enzyme inhibition, and structure-activity relationships (SAR) based on diverse research findings.
1. Chemical Structure and Properties
This compound features a complex structure that includes a pyridine ring, a methoxy group, and a benzyloxy moiety. This structural diversity is crucial for its interaction with biological targets.
2. Antiproliferative Activity
Recent studies have evaluated the antiproliferative effects of various derivatives of benzamide compounds, including this compound. The following table summarizes the IC50 values against different cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | MCF-7 | 3.1 | |
| This compound | HCT 116 | 5.3 | |
| Doxorubicin | MCF-7 | 0.1 | |
| Etoposide | HCT 116 | 0.5 |
The compound demonstrated selective activity against the MCF-7 breast cancer cell line, with an IC50 value of 3.1 µM, indicating promising potential as an anticancer agent.
The mechanism by which this compound exerts its biological effects involves several pathways:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that are critical in cancer proliferation and survival pathways.
- Cell Cycle Arrest : It may induce cell cycle arrest in cancer cells, leading to decreased proliferation.
4. Structure-Activity Relationships (SAR)
The SAR studies reveal that modifications to the core structure significantly influence biological activity:
- Substituent Effects : Introduction of various substituents on the benzene and pyridine rings alters the binding affinity and selectivity towards specific targets.
- Optimal Substitution : The presence of both methoxy and benzyloxy groups appears to enhance the inhibitory activity against cancer cell lines compared to other derivatives lacking these groups.
Case Study 1: Antiviral Activity
In a study targeting viral proteases, compounds structurally similar to this compound were evaluated for their ability to inhibit SARS-CoV-2 and dengue virus proteases. The most active derivatives showed submicromolar activity in cellular assays, suggesting potential for antiviral applications .
Case Study 2: Antibacterial Activity
Another study explored the antibacterial properties of related benzamide derivatives against Gram-positive bacteria. Some derivatives exhibited significant minimum inhibitory concentrations (MIC), indicating their potential as antibacterial agents .
Q & A
Q. What synthetic strategies are commonly employed for preparing N-[3-(benzyloxy)pyridin-2-yl]-2-methoxybenzamide?
The synthesis typically involves multi-step reactions:
- Coupling reactions : Acylation of 3-(benzyloxy)pyridin-2-amine with 2-methoxybenzoyl chloride in pyridine under reflux conditions .
- Protecting group chemistry : Benzyloxy groups are introduced via benzyl chloride derivatives to protect hydroxyl groups during synthesis, as seen in analogous pyridine derivatives .
- Catalytic hydrogenation : Pd/C and H₂ may be used for deprotection or intermediate reduction steps .
Q. How can structural characterization of this compound be optimized using spectroscopic and crystallographic methods?
- Spectroscopy : Use ¹H/¹³C NMR to confirm the benzyloxy and methoxy substituents. IR spectroscopy can validate carbonyl (amide) and aromatic C–O stretches .
- Crystallography : Employ SHELX software (e.g., SHELXL) for single-crystal refinement. Challenges include resolving disorder in the benzyl group; iterative refinement cycles are recommended .
Q. What computational tools are suitable for predicting binding interactions of this compound with biological targets?
- Molecular docking : Use Schrödinger’s Glide for flexible ligand docking, which accounts for torsional freedom and optimizes poses using OPLS-AA force fields .
- Target prioritization : Hypothesize interactions with kinases or transporters (e.g., AQP-4) based on structural analogs like TGN-080, a fluorinated benzamide radioligand .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for derivatives of this compound?
- Substitution patterns : Modify the benzyloxy group (e.g., fluorination) or methoxy position to assess impacts on solubility and target affinity. Use parallel synthesis for high-throughput SAR .
- Activity assays : Test derivatives against sirtuin isoforms (e.g., SIRT1/2) or bacterial targets (e.g., acps-pptase) to link structural features to functional outcomes .
Q. What experimental design considerations are critical for in vivo studies involving this compound?
- Radiolabeling : Develop ¹⁸F or ¹¹C analogs (e.g., replacing methoxy with fluoropropyl groups) for PET imaging, following protocols validated for similar benzamide tracers .
- Pharmacokinetics : Optimize logP via substituent adjustments (e.g., replacing benzyloxy with smaller alkoxy groups) to enhance blood-brain barrier penetration .
Q. How can crystallographic data resolve discrepancies in reported conformational isomers?
Q. What biochemical pathways are implicated in the antibacterial activity of related benzamide derivatives?
- Target validation : Screen against bacterial two-enzyme systems (e.g., acps-pptase and acyl-carrier proteins) to confirm dual inhibition, a mechanism observed in trifluoromethylpyridine analogs .
- Pathway analysis : Use metabolomics (LC-MS) to track accumulation of fatty acid precursors, indicating disrupted lipid biosynthesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
